2-Formylfuran-3-carboxylic acid
Description
Significance of Furan-Containing Heterocycles in Chemical Synthesis
Furan-containing heterocycles are a class of organic compounds characterized by a five-membered aromatic ring containing one oxygen atom and four carbon atoms. researchgate.net This structural motif is fundamental in heterocyclic chemistry and serves as a crucial building block in the synthesis of a wide array of more complex molecules. Current time information in Bangalore, IN. The aromaticity of the furan (B31954) ring, arising from the delocalization of electrons, imparts a degree of stability, yet the presence of the oxygen heteroatom also influences its reactivity, making it distinct from its carbocyclic counterpart, benzene (B151609). researchgate.netCurrent time information in Bangalore, IN.
The versatility of furan and its derivatives stems from their ability to participate in a variety of chemical transformations. They can act as dienes in Diels-Alder reactions, undergo electrophilic substitution, and be converted to other heterocyclic systems. nih.gov This reactivity has been harnessed in numerous applications, including the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Current time information in Bangalore, IN.rsc.org Many naturally occurring products and biologically active molecules incorporate the furan nucleus, highlighting its importance in medicinal chemistry. smolecule.com Furan derivatives have been investigated for a range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
| Property | Value |
| Molecular Formula | C4H4O |
| Molecular Weight | 68.07 g/mol |
| Aromaticity | Aromatic |
| Boiling Point | 31.3 °C |
| Density | 0.936 g/cm³ |
| A summary of the basic properties of the parent furan molecule. Current time information in Bangalore, IN. |
Unique Polyfunctional Character of 2-Formylfuran-3-carboxylic acid as a Synthetic Scaffold
This compound (C₆H₄O₄) is a particularly interesting furan derivative due to its polyfunctional nature. bldpharm.com It possesses two distinct and reactive functional groups attached to the furan core: a formyl (aldehyde) group at the 2-position and a carboxylic acid group at the 3-position. This arrangement of functional groups allows for a diverse range of chemical modifications, making it a valuable scaffold in organic synthesis.
The aldehyde and carboxylic acid moieties can be selectively reacted, providing a handle for the construction of more elaborate molecular architectures. For instance, the aldehyde group can participate in reactions such as Wittig olefination, aldol (B89426) condensation, and reductive amination, while the carboxylic acid can be converted into esters, amides, and acid chlorides. mdpi.com This orthogonal reactivity is highly desirable for the stepwise assembly of complex target molecules.
Research has demonstrated the utility of this compound and its esters as precursors for the synthesis of fused heterocyclic systems. For example, methyl 2-formylfuran-3-carboxylate has been utilized in reactions with hydrazine (B178648) to form furopyridazinones, a class of bicyclic heterocycles. Current time information in Bangalore, IN. Similarly, it serves as a starting material for the synthesis of furopyrrolones. Current time information in Bangalore, IN. These fused ring systems are of interest in medicinal chemistry due to their structural similarity to other biologically active frameworks. The ability to readily construct such systems from a simple furan building block underscores the synthetic value of this compound.
| Functional Group | Position | Common Reactions |
| Formyl (-CHO) | 2 | Wittig, Aldol, Reductive Amination |
| Carboxylic Acid (-COOH) | 3 | Esterification, Amidation, Acyl Halide Formation |
| Reactivity of the functional groups present in this compound. |
Overview of Current Research Landscape and Future Trajectories for this compound
The current research landscape for this compound and its derivatives is expanding, with a focus on its applications in medicinal chemistry and materials science. The furan scaffold is present in numerous biologically active natural products, and synthetic derivatives are continually being explored for their therapeutic potential. smolecule.com For instance, derivatives of furan-3-carboxylic acid have been investigated as potential antifungal agents. digitellinc.comambeed.com The exploration of natural product scaffolds like furan carboxylic acids serves as a valuable strategy for developing novel therapeutic agents. digitellinc.comambeed.com
The unique substitution pattern of this compound makes it a valuable intermediate in the synthesis of complex molecular targets. The furo-pyranone framework, which can be accessed from furan precursors, is found in a variety of biologically potent natural products. rsc.org Research into the synthesis of these and other fused heterocyclic systems, such as furopyridones with potential antibacterial and antifungal properties, highlights a key trajectory for the application of functionalized furans. digitellinc.com
Looking forward, the derivation of furanic compounds from renewable biomass sources is a significant driver for future research. rsc.orgunive.it As the chemical industry seeks to move away from fossil fuel-based feedstocks, platform molecules derived from the dehydration of sugars, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), are gaining prominence. rsc.orgunive.itnih.gov These can be converted into a variety of functionalized furan derivatives, including dicarboxylic acids for the production of bio-based polymers like PEF (polyethylene furanoate), a potential replacement for PET. mdpi.comunive.it While much of the focus has been on 2,5-disubstituted furans, the development of synthetic routes to and applications for other isomers, such as those based on the furan-3-carboxylic acid core, represents an area of growing interest. The continued exploration of the reactivity and applications of this compound is poised to contribute to the development of new pharmaceuticals, functional materials, and sustainable chemical processes.
Structure
3D Structure
Properties
IUPAC Name |
2-formylfuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O4/c7-3-5-4(6(8)9)1-2-10-5/h1-3H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPTYRBQYCIAFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30708027 | |
| Record name | 2-Formylfuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30708027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14757-79-0 | |
| Record name | 2-Formylfuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30708027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Precursor Chemistry for 2 Formylfuran 3 Carboxylic Acid
De Novo Synthetic Routes for Furan (B31954) Ring Construction with Targeted Functionalization
De novo synthesis provides a powerful strategy for constructing the furan ring with precise control over the placement of substituents. This approach is essential for creating isomers like 2-formylfuran-3-carboxylic acid, where the functional groups are in a less common 2,3-arrangement.
Achieving the desired 2,3-substitution pattern requires highly regioselective synthetic methods. Traditional furan syntheses often lack this level of control, but modern organocatalytic and metal-mediated reactions have shown significant promise.
Phosphine-Catalyzed Cycloisomerization: One advanced method involves the phosphine-catalyzed ring-opening and intramolecular cycloisomerization of cyclopropenyl dicarboxylates. thieme-connect.de This organocatalytic approach allows for the transformation of specifically designed cyclopropene (B1174273) precursors into highly substituted furans. While this has been demonstrated for 2,3,5-trisubstituted furans, the principle of constructing the furan ring from a tailored precursor allows for the potential regioselective installation of the necessary functional groups. thieme-connect.de
Decarboxylative Annulation: Copper-mediated decarboxylative annulation reactions between α,β-alkenyl carboxylic acids and aliphatic cyclic ketones represent another powerful tool for constructing fused furan derivatives with complete regioselectivity. nih.gov This strategy, which proceeds through a single-electron transfer mechanism, demonstrates how specific precursors can be joined to form the furan ring system in a controlled manner. nih.gov
Multi-step synthesis is often necessary to prepare the complex precursors required for regioselective furan ring formation. The choice of starting materials is critical for introducing the latent formyl and carboxyl functionalities at the correct positions.
For instance, the synthesis of 2,3,5-trisubstituted furans has been achieved using alkynes and diazomalonates with rhodium(II) acetate (B1210297) as a catalyst. thieme-connect.de Although the yields for this one-step reaction were moderate, it highlights the use of specific, high-energy precursors to construct the furan core. thieme-connect.de Subsequent chemical modifications would then be required to convert the installed functional groups into the final formyl and carboxylic acid moieties. A multi-step pathway might first involve creating a furan ring with ester and protected alcohol groups at the 2 and 3 positions, followed by selective deprotection and oxidation steps to yield the target molecule.
Biocatalytic and Biotechnological Approaches for Production and Transformation
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing furan derivatives. researchgate.net These methods leverage the high selectivity and efficiency of enzymes and whole-cell systems to perform complex chemical transformations under mild, environmentally friendly conditions. frontiersin.orgmdpi.com
While direct biocatalytic synthesis of this compound is not widely documented, extensive research into the biocatalytic oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-furandicarboxylic acid (FDCA) provides a strong foundation. nih.gov This process involves key intermediates and enzymatic pathways that could be adapted for other furan isomers.
Key Enzymes: HMF oxidase and aryl alcohol oxidases are capable of catalyzing the complete oxidation of HMF to FDCA. researchgate.net The oxidation proceeds through intermediates such as 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) and 5-formylfuran-2-carboxylic acid (FFCA). acs.orgmdpi.com
Whole-Cell Systems: To overcome challenges like cofactor regeneration and enzyme stability, whole-cell biotransformations are often employed. researchgate.net Various microorganisms have been identified and engineered for the efficient conversion of furan aldehydes. For example, Comamonas testosteroni SC1588 has been used for the oxidation of HMF. researchgate.net More recently, Pseudochrobactrum sp. B2L and Lysinibillus sp. B2P have been identified as robust whole-cell biocatalysts for synthesizing HMFCA from HMF, achieving a 99% yield with a 200 mM HMF concentration. rsc.org A one-pot chemo-enzymatic approach has also been reported, using a Sn-sepiolite catalyst to produce furfural (B47365) from rice straw, followed by complete oxidation to furoic acid by whole cells of E. coli. nih.gov
Table 1: Examples of Whole-Cell Biotransformations of Furan Derivatives
| Biocatalyst | Substrate | Product | Yield | Reference |
|---|---|---|---|---|
| Pseudochrobactrum sp. B2L | 5-Hydroxymethylfurfural (HMF) | 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) | 99% | rsc.org |
| Lysinibillus sp. B2P | 5-Hydroxymethylfurfural (HMF) | 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) | 99% | rsc.org |
| E. coli harboring ASPDH | Furfural | 2-Furoic Acid | >99% | nih.gov |
| Comamonas testosteroni SC1588 | 5-Hydroxymethylfurfural (HMF) | 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) | Quantitative | researchgate.net |
Biocatalytic routes align closely with the principles of green chemistry, offering significant advantages over conventional chemical methods. researchgate.net
Mild Reaction Conditions: Enzymatic and whole-cell reactions are typically conducted in aqueous media at or near ambient temperature and pressure, reducing energy consumption. researchgate.net
High Selectivity: The exquisite selectivity of enzymes minimizes the formation of byproducts, simplifying downstream processing and reducing waste. researchgate.net
Renewable Feedstocks: Biocatalysis is central to the concept of a biorefinery, enabling the conversion of renewable biomass-derived platform chemicals like HMF and furfural into valuable products. frontiersin.orgresearchgate.net
Reduced Environmental Impact: These processes avoid the use of harsh or toxic reagents and solvents common in traditional organic synthesis. acs.orgresearchgate.net The catalysts themselves are biodegradable. mdpi.com
The development of robust, immobilized enzymes and engineered whole-cell catalysts continues to advance the industrial feasibility of these green synthetic pathways. rsc.orgresearchgate.net
Chemo- and Photocatalytic Routes to this compound and its Analogs
Alongside biocatalysis, chemo- and photocatalytic methods offer versatile and efficient pathways for the synthesis of furan derivatives. Research in this area has largely focused on the selective oxidation of biomass-derived HMF to its more oxidized counterparts, such as 2,5-diformylfuran (DFF), FFCA, and FDCA. unive.it The strategies developed for these analogs provide valuable insights for the synthesis of this compound.
A primary challenge in the oxidation of furanic aldehydes is controlling the reaction to achieve partial oxidation, as overoxidation to dicarboxylic acids is common. mdpi.com A key strategy to achieve selectivity is the use of protective chemistry. By protecting the highly reactive formyl group of HMF through acetalization, the hydroxymethyl group can be selectively oxidized first. tue.nl
For example, a novel catalytic strategy involves:
Protection: The formyl group of HMF is protected by reacting it with 1,3-propanediol (B51772) to form HMF-acetal. tue.nl
Selective Oxidation: A hydroxyapatite-supported gold (Au/HAP) catalyst is then used to selectively oxidize the HMF-acetal to 5-formylfuran-2-carboxylic acid-acetal (FFCA-acetal) in high yield (94%). tue.nl
Deprotection: The FFCA-acetal is subsequently deprotected using a mineral acid to yield pure FFCA. tue.nl
This multi-step chemo-catalytic approach demonstrates a high degree of control over the oxidation process, enabling the isolation of the intermediate formyl-carboxylic acid. researchgate.nettue.nl Another innovative route involves the carbonate-promoted C–H carboxylation of 2-furoic acid with CO2 to produce FDCA, avoiding harsh oxidation steps entirely. stanford.edu
Table 2: Selected Chemo-Catalytic Systems for the Oxidation of HMF and its Derivatives
| Catalyst | Substrate | Product | Oxidant | Yield | Reference |
|---|---|---|---|---|---|
| Au/HAP | HMF-acetal | FFCA-acetal | O₂ | 94% | tue.nl |
| Ru/C | 5-Hydroxymethylfurfural (HMF) | 2,5-Furandicarboxylic acid (FDCA) | Air | 91% | researchgate.net |
| NiCo₂O₄ nanowires | 5-Hydroxymethylfurfural (HMF) | 2,5-Furandicarboxylic acid (FDCA) | O₂ | 90% | frontiersin.org |
| K₂FeO₄ | Fructose | 2,5-Furandicarboxylic acid (FDCA) | K₂FeO₄ | 48.3% | frontiersin.org |
These catalytic systems, particularly those using non-noble metals, are being explored to reduce costs and improve the sustainability of furanic acid production. frontiersin.org The combination of protective chemistry with efficient heterogeneous catalysts provides a robust framework for the regioselective synthesis of various furanic compounds, including this compound and its analogs.
Scale-up and Process Optimization for Academic and Industrial Viability
Detailed research findings and data tables for the scale-up and process optimization of this compound are not available in the public domain. The scientific community has largely focused on other furan derivatives with more immediate industrial applications. As such, a data-driven analysis of its academic and industrial viability cannot be conducted.
For the academic and industrial potential of this compound to be realized, future research would need to address the fundamental aspects of its synthesis at a larger scale. This would involve systematic studies to determine optimal reaction conditions, catalyst systems, and purification methods. The generation of such data would be a prerequisite for any meaningful assessment of its commercial potential.
Reactivity Profiles and Mechanistic Studies of 2 Formylfuran 3 Carboxylic Acid
Transformations Involving the Formyl Group
The formyl group at the C2 position of the furan (B31954) ring is an active site for various oxidative, reductive, and nucleophilic addition reactions.
The formyl group of furan derivatives can be selectively oxidized to a carboxylic acid group, yielding furan dicarboxylic acids. This transformation is a key step in the synthesis of valuable platform chemicals from biomass-derived compounds like 5-hydroxymethylfurfural (B1680220) (HMF). In the oxidation of HMF to 2,5-furandicarboxylic acid (FDCA), 5-formylfuran-2-carboxylic acid (FFCA) is a crucial intermediate, demonstrating the feasibility of oxidizing a furan-formyl group in the presence of a carboxylic acid. tue.nlresearchgate.netmdpi.com Similarly, 2-formylfuran-3-carboxylic acid can be oxidized to furan-2,3-dicarboxylic acid. smolecule.com
Various catalytic systems have been developed to achieve this oxidation efficiently. For instance, noble metal catalysts, such as gold or silver supported on metal oxides, have shown high activity and selectivity. tue.nlmdpi.com Manganese dioxide (MnO₂) has been identified as an effective catalyst that favors the deep oxidation of HMF, with FFCA being the dominant product at 72.1% selectivity under specific conditions. mdpi.com The reaction conditions, including temperature, oxygen pressure, and the choice of catalyst support, play a critical role in maximizing the yield of the desired dicarboxylic acid. mdpi.com
| Starting Material | Catalyst | Key Product | Selectivity/Yield | Reference |
|---|---|---|---|---|
| 5-Hydroxymethylfurfural (HMF) | Au/Hydroxyapatite | 5-Formylfuran-2-carboxylic acid (FFCA) Acetal | 94% Yield | tue.nl |
| 5-Hydroxymethylfurfural (HMF) | Ag/MnO₂ | 2,5-Furandicarboxylic acid (FDCA) | 41.6% Selectivity | mdpi.com |
| 5-Hydroxymethylfurfural (HMF) | MnO₂ | 5-Formyl-2-furancarboxylic acid (FFCA) | 72.1% Selectivity | mdpi.com |
The formyl group can undergo controlled reduction to a primary alcohol (hydroxymethyl group) without affecting the carboxylic acid moiety. This selective reduction yields 3-hydroxymethylfuran-2-carboxylic acid. smolecule.com Such transformations are typically achieved using chemoselective reducing agents that preferentially react with aldehydes over carboxylic acids.
While chemical methods often rely on metal hydride reagents, which can sometimes lead to over-reduction, enzymatic approaches are emerging as a highly selective alternative. sci-hub.se Carboxylic acid reductases (CARs), for example, are enzymes that can reduce carboxylic acids to aldehydes, but the reverse—the reduction of an aldehyde to an alcohol—is a common challenge to control in chemical synthesis. sci-hub.se Electrochemical methods also provide a pathway for the selective reduction of formyl groups on furan rings. google.com
The electrophilic carbon of the formyl group is susceptible to nucleophilic attack, enabling a variety of carbon-carbon bond-forming reactions, most notably the Knoevenagel and Aldol (B89426) condensations. smolecule.com
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. wikipedia.orgsigmaaldrich.com this compound can serve as the aldehyde component in this reaction. smolecule.com For example, the reaction of furan aldehydes with active methylene compounds like 2-cyanoacetamide, in the presence of a catalyst, yields 3-(furan-2-yl)acrylonitrile derivatives. mdpi.com The reaction typically proceeds via nucleophilic addition to the carbonyl followed by dehydration to form a conjugated α,β-unsaturated product. wikipedia.orgsigmaaldrich.com
The Aldol condensation is another fundamental carbon-carbon bond-forming reaction where an enol or enolate ion reacts with a carbonyl compound. libretexts.orgmasterorganicchemistry.com In this context, this compound would act as the electrophilic carbonyl component, reacting with an enolate derived from another ketone or aldehyde. masterorganicchemistry.com The initial product is a β-hydroxy carbonyl compound (an "aldol"), which can subsequently dehydrate upon heating to form a stable, conjugated α,β-unsaturated carbonyl compound. chemistrysteps.comlibretexts.org
| Reaction Type | Aldehyde Component | Nucleophile/Active Methylene Compound | Typical Product | Reference |
|---|---|---|---|---|
| Knoevenagel | (5-formylfuran-2-yl)methyl 4-chlorobenzoate | 2-Cyanoacetamide | (E)-2-cyano-3-(5-(((4-chlorobenzoyl)oxy)methyl)furan-2-yl)acrylamide | mdpi.com |
| Knoevenagel | 2-Methoxybenzaldehyde | Thiobarbituric acid | α,β-Unsaturated enone | wikipedia.org |
| Aldol | Aldehyde (general) | Ketone Enolate | β-Hydroxy ketone ("aldol") | libretexts.org |
Transformations Involving the Carboxylic Acid Group
The carboxylic acid group at the C3 position is a versatile handle for derivatization, primarily through reactions like esterification, amidation, and decarboxylation.
Esterification is the conversion of the carboxylic acid group into an ester. A classic method is the Fischer esterification, where the carboxylic acid is heated with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium-limited process in which the acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by the alcohol. masterorganicchemistry.com It has been demonstrated that furan carboxylic acids, such as 2-formyl-furan-5-carboxylic acid, can be efficiently esterified, with the equilibrium favoring the ester product. google.com Another mild and effective method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org
Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. Direct reaction requires high temperatures, so the carboxylic acid is typically activated first. A common strategy is to convert the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂). google.comresearchgate.net The resulting acyl chloride readily reacts with an amine to form the corresponding amide. google.com Alternatively, modern coupling agents can facilitate amide bond formation directly from the carboxylic acid and amine under milder conditions. The synthesis of furan-based amides is a well-established process in medicinal chemistry.
Decarboxylation is the removal of the carboxylic acid group as carbon dioxide (CO₂). This reaction typically requires heat and can be facilitated by the presence of certain functional groups or catalysts. For simple aromatic carboxylic acids like 2-furoic acid, thermal decarboxylation can occur at elevated temperatures (e.g., 140-160 °C) to produce the parent heterocycle, furan. researchgate.net The ease of decarboxylation can be influenced by the stability of the carbanion intermediate formed upon CO₂ loss. While decarboxylation is often associated with β-keto acids, where a cyclic transition state stabilizes the intermediate, other furan and pyrazole (B372694) carboxylic acids have also been shown to undergo decarboxylation under various conditions, sometimes promoted by catalysts like potassium carbonate or metal ions. researchgate.netnih.govresearchgate.net
Formation of Acyl Halides and Anhydrides as Reactive Intermediates
The carboxylic acid functional group in this compound can be converted into more reactive intermediates, such as acyl halides and anhydrides, to facilitate further synthetic transformations. These intermediates are not typically isolated but are generated in situ to react with various nucleophiles.
The conversion of a carboxylic acid to an acyl halide, most commonly an acyl chloride, is a standard transformation in organic synthesis. libretexts.orgorgoreview.com Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are frequently employed for this purpose, often in the presence of a proton scavenger like pyridine (B92270) to neutralize the acidic byproducts. libretexts.orgchemguide.co.uk The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is transformed into a better leaving group, which is then displaced by a halide ion. orgoreview.com Similarly, acyl bromides can be prepared using reagents like phosphorus tribromide (PBr₃). orgoreview.comlibretexts.org
Acid anhydrides of this compound can also be formed. These can be symmetrical or mixed anhydrides. Symmetrical anhydrides can be prepared by the condensation of two molecules of the carboxylic acid, often with heating. chemistrystudent.com A common laboratory method for anhydride (B1165640) formation involves the reaction of an acyl chloride with a carboxylate salt or a carboxylic acid. libretexts.orglibretexts.org Acid anhydrides are highly reactive towards nucleophiles, similar to acyl halides, though generally less reactive, which can make them safer to handle. chemistrystudent.comlibretexts.org
The primary utility of converting this compound into its acyl halide or anhydride is to activate the carboxyl group for reactions with weak nucleophiles. These reactive intermediates readily undergo nucleophilic acyl substitution with alcohols to form esters, with amines to form amides, and with other nucleophiles, thereby providing access to a wide array of furan derivatives. libretexts.orglibretexts.org
Reactivity of the Furan Heterocycle in the Presence of Activating Groups
The reactivity of the furan ring in this compound is significantly influenced by the electronic effects of its substituents: the electron-withdrawing formyl and carboxylic acid groups.
Furan itself is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution, preferentially at the C2 and C5 positions (α-positions). ksu.edu.sapearson.com This preference is due to the greater stabilization of the cationic intermediate (arenium ion) formed during the attack at these positions. ksu.edu.sauomustansiriyah.edu.iq However, the presence of electron-withdrawing groups (EWGs) on the furan ring deactivates it towards electrophilic attack and directs incoming electrophiles to specific positions. ulethbridge.cawikipedia.org
In this compound, both the formyl (-CHO) and carboxylic acid (-COOH) groups are deactivating. The formyl group at the C2 position and the carboxylic acid group at the C3 position withdraw electron density from the furan ring through both inductive and resonance effects, making it less nucleophilic. ulethbridge.cawikipedia.org
The directing effect of these substituents must be considered to predict the regioselectivity of electrophilic substitution. Generally, deactivating groups direct incoming electrophiles to the meta-position in benzene (B151609) derivatives. In the case of furan, the situation is more complex. The C5 position is the most likely site for electrophilic attack on this compound, as it is the only available position not directly adjacent to a deactivating group. Attack at C4 would be sterically hindered and electronically disfavored due to the adjacent C3-carboxylic acid.
The furan ring, particularly when substituted with electron-withdrawing groups, can be susceptible to ring-opening and ring-transformation reactions under various conditions. chim.it These reactions can be initiated by acids, bases, or oxidizing agents and can lead to a diverse array of acyclic and heterocyclic products. chim.itresearchgate.net
Acid-catalyzed ring-opening of furans often proceeds through protonation of the furan oxygen, followed by nucleophilic attack. acs.orgbeilstein-journals.org For instance, furfuryl alcohols can undergo ring-opening when treated with acids in the presence of nucleophiles. rsc.org In the context of this compound, the presence of the carboxylic acid and formyl groups could influence the stability of intermediates and the reaction pathway.
Oxidative ring-opening of the furan ring is another important transformation. researchgate.net Reagents like N-bromosuccinimide (NBS) can be used to achieve oxidative dearomatization of the furan ring, leading to the formation of functionalized products. researchgate.net The oxidation of furfural (B47365) (a related compound) can lead to the formation of maleic acid, demonstrating a complete cleavage of the furan ring. researchgate.net
Ring-transformation reactions involve the rearrangement of the furan ring into another heterocyclic or carbocyclic system. These transformations can be complex and may proceed through a series of ring-opening and ring-closing steps. acs.orgnih.gov For example, substituted furans can be converted into polysubstituted indoles or benzothiophenes through palladium-catalyzed cross-coupling reactions that involve a furan ring-opening and subsequent ring-closure. researchgate.net
Chemo-, Regio-, and Stereoselective Control in Derivatization
The presence of multiple reactive sites in this compound—the aldehyde, the carboxylic acid, and the furan ring—necessitates careful control over reaction conditions to achieve selective derivatization.
Chemoselectivity refers to the preferential reaction of one functional group over another. For example, the reduction of the aldehyde group in the presence of the carboxylic acid can be achieved using specific reducing agents. Sodium borohydride (B1222165) (NaBH₄) is generally selective for reducing aldehydes and ketones over carboxylic acids. researchgate.net Conversely, the carboxylic acid could be selectively esterified without affecting the aldehyde by using specific esterification methods.
Regioselectivity , as discussed in the context of electrophilic aromatic substitution (3.3.1), is crucial when modifying the furan ring. The inherent directing effects of the existing formyl and carboxylic acid groups will guide the position of any new substituent on the ring. ulethbridge.cawikipedia.org Controlling the regioselectivity of reactions on the furan ring itself can be challenging but can be influenced by the choice of reagents and reaction conditions. rsc.org
Stereoselective control becomes important when a new stereocenter is created during a reaction. nih.gov For example, the addition of a nucleophile to the aldehyde carbonyl group can potentially create a chiral center. Achieving high stereoselectivity in such reactions often requires the use of chiral reagents or catalysts. rsc.org While specific studies on the stereoselective derivatization of this compound are not detailed in the provided context, general principles of stereoselective synthesis would apply. For instance, the formation of glycosylated carboxylic acids can be achieved with high stereoselectivity using appropriate catalysts that direct the attack of the nucleophile to one face of the molecule. nih.govrsc.org
Advanced Spectroscopic and Structural Characterization of 2 Formylfuran 3 Carboxylic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the structural and conformational properties of 2-Formylfuran-3-carboxylic acid in solution. nih.gov Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom within the molecule.
In ¹H NMR spectroscopy, the protons on the carbon atoms adjacent to the carbonyl groups are expected to resonate in the range of 2.0-3.0 ppm. libretexts.orglibretexts.org This downfield shift is attributed to the deshielding effect caused by the higher electronegativity of the sp² hybridized carbonyl carbon. libretexts.orglibretexts.org The acidic proton of the carboxylic acid group is highly deshielded due to a combination of electronegativity and magnetic anisotropy, resulting in a characteristic signal. libretexts.org
¹³C NMR spectroscopy reveals that the carbonyl carbons of carboxylic acid derivatives are significantly deshielded, typically appearing in the 160-180 ppm range. libretexts.orglibretexts.org This is a result of the direct attachment to a highly electronegative oxygen atom. libretexts.orglibretexts.org
Conformational analysis of furan (B31954) derivatives often involves studying the equilibrium between different conformers. lookchem.com For 2-formylfuran derivatives, the conformational equilibrium can be influenced by the solvent. researchgate.net The ratio of conformers can be determined by analyzing the solvent dependence of the IR spectra, and the energy differences between conformers can be derived from the temperature dependence of Raman and ¹H NMR spectra. researchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| Furan H-4 | ~7.0-7.5 |
| Furan H-5 | ~7.8-8.2 |
| Formyl CHO | ~9.5-10.0 |
| Carboxylic Acid OH | >10.0 (broad) |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Furan C-2 | ~150-155 |
| Furan C-3 | ~120-125 |
| Furan C-4 | ~115-120 |
| Furan C-5 | ~145-150 |
| Formyl C=O | ~185-190 |
| Carboxylic Acid C=O | ~165-170 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable insights into the functional groups present in this compound and the nature of intermolecular interactions. kurouskilab.com
Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by several distinct absorption bands. orgchemboulder.com A very broad and strong O-H stretching band is typically observed in the region of 3300-2500 cm⁻¹, which often overlaps with the C-H stretching vibrations. libretexts.orgorgchemboulder.com This broadening is a hallmark of the hydrogen-bonded dimers that carboxylic acids readily form. libretexts.orgorgchemboulder.com The carbonyl (C=O) stretching vibration of the carboxylic acid group appears as a strong, intense band between 1760 and 1690 cm⁻¹. orgchemboulder.com The exact position can be influenced by factors such as dimerization and conjugation. The C-O stretch is found in the 1320-1210 cm⁻¹ region, and O-H bending vibrations are also present. orgchemboulder.com For the aldehyde functional group, a characteristic C=O stretching frequency is also expected.
Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy by providing information on non-polar bonds and symmetric vibrations. kurouskilab.com While IR is sensitive to changes in dipole moment, Raman scattering depends on changes in polarizability. In carboxylic acids, the C=O stretching vibration is also observable in the Raman spectrum. Studies on various carboxylic acids have shown that the vibrational frequencies can be correlated with properties like pKa shifts. nih.gov In solution, the spectra can reveal the coexistence of different species, such as hydrated monomers, linear dimers, and cyclic dimers, depending on the concentration. rsc.org
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch (dimer) | 3300-2500 (broad) |
| C=O stretch | 1760-1690 | |
| C-O stretch | 1320-1210 | |
| O-H bend | 1440-1395 and 950-910 | |
| Formyl Group | C=O stretch | ~1700 |
| Furan Ring | C-H stretch | >3000 |
| C=C stretch | ~1600-1450 | |
| Ring breathing | ~1000-1200 |
Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Formula Confirmation
Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for confirming its molecular formula through high-resolution mass spectrometry. Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. chemguide.co.uk
Upon ionization in the mass spectrometer, the molecular ion (M⁺) is formed. chemguide.co.uk For carboxylic acids, characteristic fragmentation pathways include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). libretexts.orgarizona.edu The cleavage of bonds adjacent to the carbonyl group is a common fragmentation route. libretexts.org For aldehydes, the loss of a hydrogen atom (M-1) or the formyl group (-CHO, M-29) are typical fragmentations. libretexts.org
Table 4: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Identity of Fragment |
|---|---|
| 140 | Molecular Ion [M]⁺ |
| 123 | [M - OH]⁺ |
| 111 | [M - CHO]⁺ |
| 95 | [M - COOH]⁺ |
| 67 | Furan ring fragment |
X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing
In the solid state, carboxylic acids typically form hydrogen-bonded dimers, where the carboxyl groups of two molecules are linked by two strong hydrogen bonds. inl.gov This dimerization would be a key feature of the crystal structure of this compound. The planarity of the furan ring and the relative orientations of the formyl and carboxylic acid substituents would be precisely determined. The crystal packing is influenced by a combination of hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The arrangement of molecules in the crystal can have a significant impact on the physical properties of the compound. The solvent content and the Matthews coefficient can provide insights into the porosity of the crystal lattice. nih.gov
Chiroptical Spectroscopic Studies of Enantiomerically Enriched Derivatives
While this compound itself is achiral, its derivatives can be made chiral, for instance, by introducing a chiral center in a substituent. Chiroptical spectroscopic techniques, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), are essential for determining the absolute configuration and predominant conformations of such chiral derivatives. nih.gov
The application of chiroptical spectroscopy to chiral carboxylic acids can sometimes be complicated by the formation of aggregates like dimers through intermolecular hydrogen bonding. nih.gov To overcome this, measurements can be performed on the corresponding sodium salts or acid anhydrides, which simplifies the spectral analysis. nih.gov The experimental ECD and VCD spectra are often analyzed in conjunction with quantum chemical calculations to provide a more robust assignment of the absolute configuration. nih.govsemanticscholar.org These methods are broadly applicable to a wide range of chiral molecules, including natural products and drugs. nih.gov
Theoretical and Computational Investigations of 2 Formylfuran 3 Carboxylic Acid
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-formylfuran-3-carboxylic acid, offering a detailed picture of its electronic landscape and energetic stability.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. researchgate.netnih.gov For furan (B31954) and pyrazole (B372694) derivatives, which share structural similarities with this compound, DFT calculations, often using the B3LYP hybrid functional with a basis set like 6-31G(d), have been employed to find the most stable molecular geometry. researchgate.netnih.govnih.gov These calculations often reveal a planar conformation for such molecules, where all the constituent atoms lie in the same plane. researchgate.netnih.govnih.gov This planarity is a result of the conjugated π-systems within the molecule. nih.gov
Beyond geometry, DFT is instrumental in elucidating the electronic properties of molecules. researchgate.netnih.govarxiv.org These calculations can provide information on the molecule's electronic stability and reactivity. researchgate.netnih.gov For instance, a large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) calculated by DFT suggests high electronic stability and low chemical reactivity. nih.gov
Table 1: Representative DFT Calculation Parameters for Similar Molecules
| Parameter | Value/Method | Reference |
| Functional | B3LYP | researchgate.netnih.govnih.gov |
| Basis Set | 6-31G(d), 6-311++G(d,p) | researchgate.netnih.govnih.govresearchgate.net |
| Application | Geometry Optimization, Electronic Properties | researchgate.netnih.govarxiv.org |
This table is illustrative and based on calculations for structurally related compounds.
Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MESP) Analyses
Frontier Molecular Orbital (FMO) theory focuses on the HOMO and LUMO of a molecule, which are key to understanding its chemical reactivity. libretexts.orgorganicchemistrydata.org The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost orbital without electrons and acts as an electron acceptor (electrophile). libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability. nih.gov A larger gap generally implies higher stability and lower reactivity. nih.gov For molecules with conjugated systems, the HOMO and LUMO are often π-type orbitals. youtube.com
Molecular Electrostatic Potential (MESP) analysis provides a visual representation of the charge distribution on the surface of a molecule. researchgate.netnih.gov It helps in identifying the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule, which are indicative of its reactive sites. researchgate.net For a molecule like this compound, the MESP map would likely show negative potential around the oxygen atoms of the formyl and carboxyl groups, making them susceptible to electrophilic attack, while the hydrogen of the carboxylic acid would exhibit a positive potential, making it a site for nucleophilic interaction. researchgate.net
Table 2: Key Concepts in FMO and MESP Analyses
| Analysis Type | Key Information Provided | Relevance to Reactivity |
| FMO | HOMO energy, LUMO energy, HOMO-LUMO gap | Predicts sites for nucleophilic and electrophilic attack, indicates kinetic stability. libretexts.orgorganicchemistrydata.orgyoutube.com |
| MESP | Electron-rich and electron-poor regions | Identifies reactive centers and potential for intermolecular interactions. researchgate.netnih.gov |
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry allows for the detailed modeling of reaction mechanisms, including the identification of transient structures known as transition states. mdpi.comnih.gov For reactions involving carboxylic acids, such as esterification or amidation, the mechanism often involves several steps, including protonation, nucleophilic attack, and the departure of a leaving group. libretexts.orglibretexts.org
Transition state theory posits that the rate of a reaction is determined by the energy barrier to reach the transition state. nih.gov Computational methods can calculate the geometry and energy of these high-energy intermediates. mdpi.com A key characteristic of a calculated transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. mdpi.com By modeling the reaction pathway and characterizing the transition states, chemists can gain a deeper understanding of the reaction kinetics and selectivity. For example, in the synthesis of related furan derivatives, DFT has been used to model transition states for alkylation steps to predict regioselectivity.
Conformational Analysis and Interconversion Barriers
Many molecules, including this compound, can exist in different spatial arrangements called conformations. Conformational analysis involves identifying the stable conformers and determining the energy barriers for their interconversion. ucr.edursc.org For molecules with rotatable bonds, such as the bond between the furan ring and the formyl or carboxylic acid group, different conformers will exist.
For instance, studies on similar molecules like 3-furaldehyde (B129913) show the existence of trans and cis conformers, with the trans form being more stable. researchgate.net The energy difference between these conformers and the rotational barrier for their interconversion can be calculated using quantum chemical methods. researchgate.netnih.gov For carboxylic acids, the syn and anti conformations of the carboxyl group are of interest, with the syn conformation generally being more stable due to potential intramolecular hydrogen bonding. nih.gov The energy barrier for the rotation of the carboxyl dihedral angle can be significant, on the order of several kcal/mol. nih.gov
Table 3: Illustrative Conformational Data for Related Molecules
| Molecule/Group | Stable Conformer(s) | Interconversion Barrier (kcal/mol) | Reference |
| 3-Furaldehyde | trans more stable than cis | ~4 kJ/mol (~1 kcal/mol) | researchgate.net |
| Acetic Acid (Carboxyl group) | syn more stable than anti | 11-14 | nih.gov |
This table provides examples from related molecules to illustrate the concepts of conformational analysis.
Intermolecular Interactions and Solvent Effects
The behavior of this compound in a condensed phase is influenced by its interactions with surrounding molecules, including solvent molecules. Carboxylic acids are known to form strong intermolecular hydrogen bonds, which can lead to the formation of dimers in the pure state. chemguide.co.ukvjst.vn This dimerization significantly affects their physical properties, such as boiling point. chemguide.co.uk
In a solvent like water, the carboxylic acid can form hydrogen bonds with water molecules, leading to its solubility. chemguide.co.ukstudymind.co.uk The solubility of furan-based carboxylic acids has been shown to be dependent on the solvent system, with co-solvency effects observed in mixtures of water and organic solvents like 1,4-dioxane. mdpi.com Computational models can incorporate the effects of a solvent, either implicitly using a continuum model or explicitly by including individual solvent molecules in the calculation. nih.gov These models can help predict how the solvent influences the molecule's conformation, electronic properties, and reactivity. For example, solvation can reduce the energy barrier for conformational changes. nih.gov
Applications of 2 Formylfuran 3 Carboxylic Acid As a Versatile Chemical Building Block
Role in the Synthesis of Complex Organic Molecules
The bifunctional nature of 2-formylfuran-3-carboxylic acid makes it an important precursor in the creation of more complex molecular structures.
While direct examples of the use of this compound in the total synthesis of specific natural products are not extensively documented in readily available literature, its structural motifs are present in a variety of natural products. Furan-3-carboxylate frameworks are found in compounds like Tournefolins B and C, Wortmannin, Pukalide, and Angelone. researchgate.net The presence of both an aldehyde and a carboxylic acid on the furan (B31954) ring in this compound provides two reactive handles for elaboration into more complex structures, making it a plausible, though not explicitly cited, intermediate for the synthesis of analogs of such natural products. The furan ring itself is a key precursor to various important synthetic intermediates like 1,4-dicarbonyl compounds and butenolides. researchgate.net
Furan-based polymers are gaining significant attention as sustainable alternatives to petroleum-based plastics. mdpi.com 2,5-Furandicarboxylic acid (FDCA), a related and more extensively studied compound, is a key monomer for producing bio-based polyesters like polyethylene (B3416737) furanoate (PEF). acs.orgrug.nl While this compound is not a direct monomer in the same way as FDCA, its derivatives can be. For instance, the oxidation of the formyl group would yield furan-2,3-dicarboxylic acid, and reduction of the formyl group would yield a hydroxymethyl-substituted carboxylic acid, both of which could potentially be used as monomers for polyesters or other polymers. The furan ring's rigidity can impart desirable properties to the resulting polymers. mdpi.com
The conversion of furfural (B47365), a bulk chemical derived from hemicellulose, into furan-based polyesters is an area of active research. researchgate.netnih.govsigmaaldrich.com One such process involves the conversion of furfural to 2,5-furandicarboxylic acid (FDCA), which is then polymerized. researchgate.net This highlights the potential for furanic aldehydes and carboxylic acids to serve as precursors to valuable polymers.
The reactivity of the aldehyde and carboxylic acid groups in this compound allows for its use in the synthesis of a variety of specialty chemicals. For instance, the aldehyde can undergo reactions with hydrazines to form furopyridazinone derivatives, which are heterocyclic compounds with potential applications in pharmaceuticals. metu.edu.tr The carboxylic acid can be converted to more reactive acyl chlorides, which can then be used in a variety of coupling reactions. metu.edu.tr The furan ring itself can also participate in cycloaddition reactions, further expanding its synthetic utility.
The oxidation of furan derivatives is a well-established method for producing key synthetic intermediates. researchgate.net For example, the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a related bio-based platform chemical, can yield 2,5-diformylfuran (DFF), 5-formyl-2-furancarboxylic acid (FFCA), and 2,5-furandicarboxylic acid (FDCA), all of which are valuable precursors for polymers and other chemicals. researchgate.netresearchgate.nettue.nl
Contributions to the Development of Novel Synthetic Methodologies
The study of the reactivity of this compound and related furan derivatives contributes to the development of new synthetic methods. For example, research into the selective oxidation of one functional group in the presence of the other can lead to new catalytic systems and reaction conditions. tue.nl The use of furan derivatives in cycloaddition reactions and ring-opening reactions also expands the toolbox of synthetic organic chemists. researchgate.net
The development of methods for the synthesis of polysubstituted furans, including those with a carboxylate group at the 3-position, is an active area of research. researchgate.net These methods often involve transition-metal-catalyzed reactions and provide access to a wide range of functionalized furan building blocks.
Electrochemical methods are also being explored for the transformation of carboxylic acids, offering a more sustainable alternative to traditional chemical methods that often require harsh conditions and stoichiometric oxidants. rsc.org
Derivatization for Property Modulation in Non-Biological Contexts
The chemical modification, or derivatization, of the carboxylic acid and formyl groups of this compound can be used to modulate its physical and chemical properties for various non-biological applications.
The carboxylic acid group can be converted into esters, amides, or other functional groups to alter properties such as solubility, volatility, and reactivity. thermofisher.comlibretexts.org For example, esterification can make the compound more soluble in organic solvents. thermofisher.com The choice of the derivatizing agent can introduce specific functionalities, such as a fluorophore for fluorescence-based detection or a halogen for enhanced detection in mass spectrometry. libretexts.orgresearchgate.net
The formyl group can also be modified through reactions such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion to an imine or oxime. These transformations can significantly alter the electronic properties and reactivity of the furan ring system.
The ability to selectively derivatize one functional group while leaving the other intact is a key aspect of its utility as a versatile building block. This allows for a stepwise approach to the synthesis of more complex molecules with precisely controlled structures and properties.
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Key Features | Potential Applications |
| This compound | 14757-79-0 | C6H4O4 | Furan ring with aldehyde and carboxylic acid groups bldpharm.com | Intermediate in organic synthesis , precursor for heterocycles metu.edu.tr |
| 5-Formylfuran-2-carboxylic acid | 4282-26-6 | C6H4O4 | Isomer of the title compound | Intermediate in the synthesis of FDCA tue.nl |
| 2,5-Furandicarboxylic acid (FDCA) | 3238-40-2 | C6H4O5 | Dicarboxylic acid on a furan ring | Monomer for bio-based polyesters (e.g., PEF) acs.orgrug.nl |
| 5-Hydroxymethylfurfural (HMF) | 67-47-0 | C6H6O3 | Furan with hydroxymethyl and formyl groups | Platform chemical for biofuels and polymers mdpi.comrsc.org |
| 2,5-Diformylfuran (DFF) | 823-82-5 | C6H4O3 | Dialdehyde on a furan ring | Precursor for polymers and pharmaceuticals researchgate.net |
Future Perspectives and Research Challenges in 2 Formylfuran 3 Carboxylic Acid Chemistry
Innovations in Sustainable and High-Yield Synthesis
The development of environmentally friendly and efficient methods for producing 2-formylfuran-3-carboxylic acid is a primary research goal. Current strategies often rely on the conversion of biomass-derived platform molecules like 5-hydroxymethylfurfural (B1680220) (HMF) and furfural (B47365). mdpi.comnih.gov Innovations in this area are geared towards green chemistry principles, aiming for higher yields, lower energy consumption, and the use of renewable resources.
One promising approach involves the direct carboxylation of furan (B31954) derivatives with carbon dioxide, a readily available and non-toxic C1 source. researchgate.netrsc.org This method offers a more sustainable alternative to traditional synthetic routes that often involve harsh reagents and generate significant waste. Research is ongoing to develop highly active and selective catalysts for this transformation, with a focus on systems that can operate under mild conditions. researchgate.net
Key areas for future innovation include:
Catalyst Development: Designing robust and recyclable catalysts that can efficiently facilitate the conversion of biomass feedstocks to this compound and its precursors. mdpi.comrsc.org
Feedstock Valorization: Exploring diverse and abundant lignocellulosic biomass as a starting material, which would enhance the economic viability and sustainability of the production process. nih.govnih.gov
Process Intensification: Investigating novel reactor designs and process conditions to maximize yield and minimize energy input.
| Precursor | Catalyst/Reagent | Key Innovation | Reference |
| 2-Furoic Acid | Alkali Carbonates/CO2 | Direct C-H carboxylation, avoiding harsh oxidation steps. | rsc.org |
| Fructose | La(OTf)3/Sulfur/DMSO | Catalytic system for the conversion of carbohydrates to furan derivatives. | mdpi.com |
| 5-Hydroxymethylfurfural (HMF) | Gold-based catalysts | Selective oxidation to furanic acids. | tue.nlresearchgate.nettue.nl |
Exploration of Novel Reaction Pathways and Catalytic Systems
Beyond improving existing synthetic methods, researchers are actively exploring new chemical transformations of this compound to create a wider range of valuable derivatives. The unique combination of a carboxylic acid and an aldehyde group on the furan ring makes it a versatile building block for organic synthesis.
Future research will likely focus on:
Selective Transformations: Developing catalytic systems that can selectively target either the aldehyde or the carboxylic acid group, allowing for precise control over the final product.
Novel C-C Bond Forming Reactions: Investigating new methods for creating carbon-carbon bonds using this compound as a substrate, opening up pathways to more complex molecules. nih.govmdpi.com
Biocatalysis: Harnessing the power of enzymes to perform highly selective and environmentally friendly transformations of furanic compounds. researchgate.net
Recent studies have demonstrated the potential of zeolite catalysts for the acylation of furan derivatives with carboxylic acids, offering a green alternative to traditional Friedel-Crafts chemistry. shareok.org Additionally, the use of superelectrophilic activation has enabled the synthesis of novel 3-aryl-3-(furan-2-yl)propanoic acid derivatives. nih.gov
| Reaction Type | Catalyst/Reagent | Product Class | Significance |
| Acylation | Zeolites | Acyl furans | Sustainable route to valuable intermediates. |
| Hydroarylation | Brønsted superacids | 3-Aryl-3-(furan-2-yl)propanoic acids | Access to novel furan-containing compounds. |
| Reductive Conversion | Palladium catalysts | Tetrahydrofuran derivatives | Potential for producing bio-based solvents and monomers. d-nb.info |
Integration with Flow Chemistry and Automated Synthesis Platforms
The adoption of continuous flow chemistry and automated synthesis platforms presents a significant opportunity to accelerate research and development in the field of this compound. These technologies offer numerous advantages over traditional batch processing, including improved safety, enhanced reaction control, and the ability to rapidly screen a large number of reaction conditions.
The integration of flow chemistry can facilitate:
Safer Handling of Reactive Intermediates: Continuous flow systems allow for the in-situ generation and immediate consumption of potentially unstable or hazardous reagents. nih.gov
Precise Control over Reaction Parameters: Parameters such as temperature, pressure, and residence time can be precisely controlled, leading to higher yields and selectivities.
Scalability: Reactions developed in flow can often be scaled up more easily and safely than their batch counterparts. durham.ac.uk
Recent work has demonstrated the successful application of continuous flow for the synthesis of esters from biomass-derived furfuryl alcohol and carboxylic acids, showcasing the potential of this technology for producing furan-based chemicals. rsc.org The development of automated platforms for reaction optimization and library synthesis will further accelerate the discovery of new derivatives and applications of this compound.
Expanding Applications in Advanced Materials Science
The unique chemical structure of this compound and its derivatives makes them attractive building blocks for the synthesis of novel polymers and advanced materials. Furan-based polymers, such as polyethylene (B3416737) furanoate (PEF), are being explored as bio-based alternatives to petroleum-derived plastics like polyethylene terephthalate (B1205515) (PET). mdpi.com
Future research in this area will likely focus on:
Novel Polymer Architectures: Designing and synthesizing new furan-containing polymers with tailored properties for specific applications. researchgate.net
Functional Materials: Exploring the use of this compound derivatives in the development of functional materials, such as coatings, adhesives, and electronic materials.
Biodegradable Polymers: Investigating the biodegradability of furan-based polymers to create more sustainable materials for packaging and other disposable applications.
The ability to tune the properties of furan-based polymers by modifying the chemical structure of the monomer opens up a vast design space for materials scientists. This includes the potential to create materials with enhanced thermal stability, improved barrier properties, and unique optical or electronic characteristics.
Addressing Challenges in Purity and Isomer Separation
A significant hurdle in the widespread adoption of furan-based chemicals is the challenge of achieving high purity and effectively separating isomers. The synthesis of furan derivatives from biomass often results in complex mixtures of products and byproducts. The presence of impurities can negatively impact the performance of these chemicals in downstream applications, particularly in polymerization reactions.
Key challenges that need to be addressed include:
Development of Efficient Separation Techniques: Improving and developing new separation methods, such as chromatography and crystallization, to isolate this compound and its derivatives in high purity. nih.govmdpi.comresearchgate.netchemicalpapers.com
Understanding Isomerization Pathways: Gaining a deeper understanding of the mechanisms of furan isomerization to develop strategies to control or prevent the formation of unwanted isomers during synthesis. nih.gov
Analytical Method Development: Establishing robust analytical methods for the accurate quantification of isomers and impurities in furan-based chemical streams.
Overcoming these challenges will be crucial for ensuring the quality and consistency of this compound and its derivatives, which is essential for their successful commercialization and use in high-performance applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Formylfuran-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves functionalization of the furan ring. One approach is the oxidation of 2-hydroxymethylfuran derivatives followed by carboxylation. For example, formylation at the 2-position of furan-3-carboxylic acid precursors can be achieved using Vilsmeier-Haack reagents (e.g., POCl₃/DMF). Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions like over-oxidation or polymerization . Yields can vary between 40–70% depending on the purity of starting materials and reaction quenching methods.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?
- Methodological Answer :
- NMR :
- ¹H NMR : The formyl proton (CHO) typically appears as a singlet at δ 9.8–10.2 ppm. The furan ring protons show splitting patterns dependent on substituents (e.g., H-4 and H-5 protons resonate between δ 6.5–7.5 ppm).
- ¹³C NMR : The carbonyl carbon (COOH) appears at δ 165–170 ppm, while the formyl carbon (CHO) resonates at δ 190–195 ppm .
- IR : Strong absorption bands for C=O (carboxylic acid: ~1700 cm⁻¹; formyl: ~1680 cm⁻¹) and O-H (carboxylic acid: ~2500–3000 cm⁻¹) are diagnostic.
- Mass Spectrometry : The molecular ion peak ([M+H]⁺) should align with the molecular formula (C₆H₄O₄), with fragmentation patterns indicating loss of COOH (m/z -45) or CHO (m/z -29) groups .
Q. What are the recommended storage and handling protocols for this compound to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (N₂ or Ar) to prevent hydrolysis of the formyl group or decarboxylation. Use desiccants to avoid moisture absorption. Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Work in a fume hood to mitigate inhalation risks, as furan derivatives may release volatile by-products .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound in nucleophilic addition reactions?
- Methodological Answer : Discrepancies often arise from differences in solvent polarity and pH. For example, in polar aprotic solvents (e.g., DMF), the formyl group undergoes faster nucleophilic attack (e.g., by amines) compared to non-polar solvents. However, under acidic conditions, the carboxylic acid group may protonate the nucleophile, reducing reactivity. Systematic titration of pH (using buffers) and solvent screening (e.g., DMSO vs. THF) can clarify optimal conditions. Conflicting data may also stem from impurities; HPLC purity checks (>95%) are advised before reactivity studies .
Q. What strategies are effective for optimizing the catalytic hydrogenation of this compound to avoid over-reduction of the furan ring?
- Methodological Answer : Use selective catalysts like Pd/C or PtO₂ under mild H₂ pressure (1–3 atm) at 25–40°C. Additives such as quinoline or sulfur compounds can poison overactive catalytic sites, preserving the furan ring. Monitor reaction progress via TLC or in situ FTIR to halt hydrogenation at the aldehyde-to-alcohol stage. Solvent choice (e.g., ethanol/water mixtures) enhances selectivity by stabilizing intermediates .
Q. How can computational modeling guide the design of this compound derivatives for enhanced bioactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electrophilic/nucleophilic regions by analyzing Fukui indices. Molecular docking (e.g., AutoDock Vina) identifies potential binding modes with biological targets (e.g., enzymes or receptors). For instance, the formyl group’s electron-deficient carbon may interact with nucleophilic residues (e.g., cysteine thiols) in active sites. MD simulations assess stability of ligand-target complexes over time .
Q. What experimental approaches validate the role of this compound in metal-organic framework (MOF) synthesis?
- Methodological Answer : The carboxylic acid group coordinates with metal nodes (e.g., Zn²⁺, Cu²⁺), while the formyl group can participate in post-synthetic modifications. Use X-ray crystallography (via SHELXL ) to confirm MOF structure. BET surface area analysis and TGA evaluate porosity and thermal stability. IR and XPS verify functional group retention after framework assembly .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the cytotoxicity of this compound in cell-based assays?
- Methodological Answer : Discrepancies may arise from cell line variability or impurity profiles. Re-evaluate cytotoxicity using standardized assays (e.g., MTT or resazurin) across multiple cell lines (e.g., HEK293, HepG2). Include purity controls (HPLC ≥98%) and test metabolites (e.g., reduced alcohol derivatives). Cross-validate with transcriptomic profiling (RNA-seq) to identify pathways affected by the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
